

Deoxybostrycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Deoxybostrycin	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxybostrycin, a naturally occurring tetrahydroanthraquinone, has garnered significant interest within the scientific community for its notable biological activities, including antibacterial, phytotoxic, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **deoxybostrycin**. Detailed experimental protocols for its isolation and the synthesis of its derivatives are presented, alongside an exploration of its potential mechanisms of action and associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

Deoxybostrycin, also known as 4-**Deoxybostrycin**, is classified as a naphthoquinone. Its core structure consists of a tetrahydroanthraquinone framework.

Table 1: Chemical Identification of **Deoxybostrycin**



Identifier	Value
IUPAC Name	(1R,3S)-1,3-dihydroxy-7-methoxy-3-methyl-3,4-dihydronaphthalene-1,2,5,8-tetraone
Molecular Formula	C16H16O7[1]
Molecular Weight	320.29 g/mol [1]
CAS Number	21879-83-4[1]
SMILES	O=C1C2=C(O)C(OC)=CC(O)=C2C(C3=C1CINVALID-LINK(INVALID-LINKO)C)=O[1]

Physicochemical Properties

The physicochemical properties of **deoxybostrycin** are crucial for its handling, formulation, and biological activity assessment.

Table 2: Physicochemical Properties of **Deoxybostrycin**

Property	Value	
Melting Point	Not explicitly found in search results.	
Solubility	Soluble in methanol. Further details on solubility in other organic solvents and water are not readily available in the provided search results.	
Appearance	Not explicitly described in search results.	

Table 3: Spectroscopic Data of **Deoxybostrycin**



Spectroscopic Technique	Data
¹ H NMR	Specific spectral data not found in search results.
¹³ C NMR	Specific spectral data not found in search results.
Infrared (IR)	Specific spectral data not found in search results.
UV-Vis	Specific spectral data not found in search results.

Biological Activity and Mechanism of Action

Deoxybostrycin has demonstrated a range of biological activities, with its cytotoxic effects against cancer cell lines being of particular interest for drug development.

Antibacterial and Antifungal Activity

Deoxybostrycin exhibits activity against Bacillus subtilis and has antimycobacterial properties. [1] It is produced by the marine mangrove endophytic fungus Nigrospora sp. No. 1403, suggesting a role in its ecological niche.

Cytotoxicity and Anti-Cancer Potential

Deoxybostrycin has shown potent cytotoxic activity against various cancer cell lines. While the specific signaling pathways directly modulated by **deoxybostrycin** are not yet fully elucidated, the mechanisms of structurally related anthracyclines and naphthoquinones, such as doxorubicin and deoxyshikonin, provide valuable insights. These compounds are known to induce apoptosis through mechanisms that include:

- DNA Intercalation and Topoisomerase Inhibition: Disrupting DNA replication and repair in cancer cells.
- Induction of Apoptosis: Triggering programmed cell death through both intrinsic
 (mitochondrial) and extrinsic (death receptor) pathways. For instance, the related compound



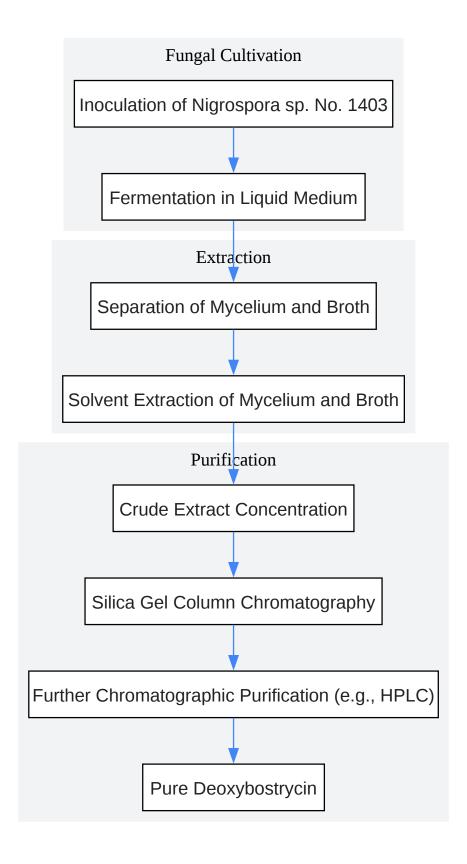
deoxyshikonin has been shown to induce apoptosis in osteosarcoma cells via the p38 MAPK signaling pathway.

The synthesis of various amino and dithiosubstituted derivatives of **deoxybostrycin** has been explored to enhance its cytotoxic efficacy against cancer cell lines such as MDA-MB-435, HepG2, and HCT-116.

Experimental Protocols Isolation of Deoxybostrycin from Nigrospora sp.

While a highly detailed, step-by-step protocol for the isolation of **deoxybostrycin** was not found in the search results, the general procedure involves the cultivation of the marine endophytic fungus Nigrospora sp. No. 1403, followed by extraction of the secondary metabolites from the fermentation broth and mycelium. Purification is typically achieved through chromatographic techniques.





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Figure 1. General workflow for the isolation of **deoxybostrycin**.

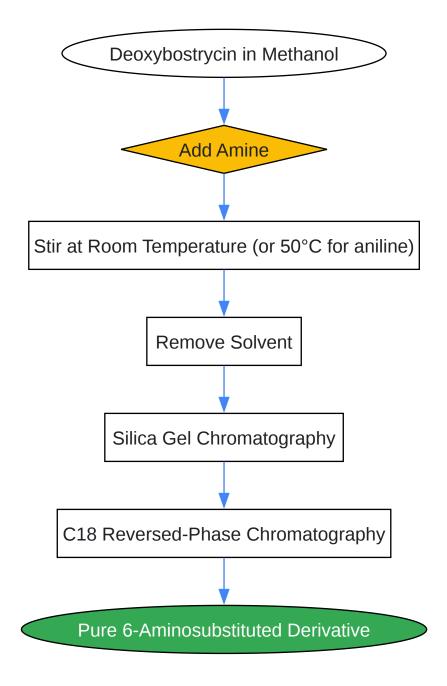


General Procedure for the Synthesis of 6-Aminosubstituted Deoxybostrycin Derivatives

This protocol describes a general method for the derivatization of **deoxybostrycin**.

- Dissolution: Dissolve 50 mg (0.156 mmol) of **deoxybostrycin** in 10 mL of methanol.
- Amine Addition: Add the corresponding amine (0.78 mmol) to the solution.
- Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by an appropriate method (e.g., TLC). For less reactive amines like aniline, the mixture may require heating (e.g., to 50 °C).
- Solvent Removal: Remove the solvent under reduced pressure.
- Purification: Purify the resulting residue using silica gel chromatography with a suitable eluent system (e.g., dichloromethane-methanol), followed by C18 reversed-phase silica gel chromatography with a methanol-water eluent system to yield the final product.





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Figure 2. Synthesis of 6-aminosubstituted deoxybostrycin derivatives.

Future Directions

Further research is warranted to fully elucidate the physicochemical properties of **deoxybostrycin**, including its precise melting point, solubility profile in a range of solvents, and comprehensive spectroscopic characterization. A detailed, optimized protocol for its isolation from fungal cultures would be highly beneficial for the research community. Most importantly,



in-depth studies are needed to identify the specific cellular targets and signaling pathways modulated by **deoxybostrycin** to better understand its mechanism of action and to guide the rational design of more potent and selective anti-cancer agents based on its scaffold.

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References

- 1. researchgate.net [researchgate.net]
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